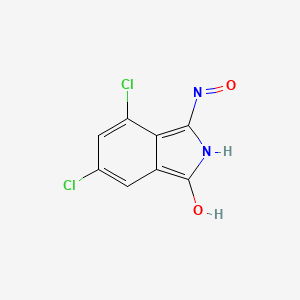
(3E)-4,6-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a hydroxyimino group attached to an isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one typically involves the reaction of 4,6-dichloro-2H-isoindol-1-one with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as pyridine, and the mixture is heated to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolone derivatives.
Scientific Research Applications
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2H-isoindol-1-one: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
3-Hydroxyimino-2H-isoindol-1-one: Similar structure but without chlorine atoms, affecting its chemical properties and reactivity.
4,6-Dichloro-3-nitroso-2H-isoindol-1-one: Contains a nitroso group instead of a hydroxyimino group, leading to different reactivity and applications.
Uniqueness
(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is unique due to the presence of both chlorine atoms and a hydroxyimino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,6-dichloro-3-nitroso-2H-isoindol-1-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)7(12-14)11-8(4)13/h1-2,11,13H |
InChI Key |
XIMFIADBXUJUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NC(=C21)O)N=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















